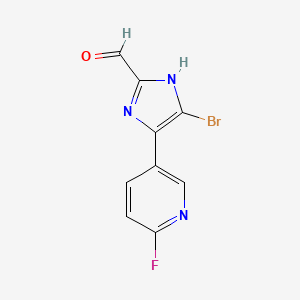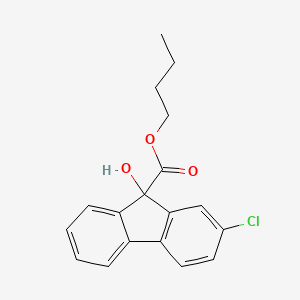
5-Bromo-4-(6-fluoro-3-pyridyl)imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-(6-fluoro-3-pyridyl)imidazole-2-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with a bromine atom at the 5-position, a fluoropyridyl group at the 4-position, and an aldehyde group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(6-fluoro-3-pyridyl)imidazole-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common route involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Bromine Atom: The bromine atom can be introduced through a halogenation reaction using N-bromosuccinimide (NBS) as the brominating agent.
Attachment of the Fluoropyridyl Group: The fluoropyridyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluoropyridyl group with the imidazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-(6-fluoro-3-pyridyl)imidazole-2-carbaldehyde can undergo various types of chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 5-Bromo-4-(6-fluoro-3-pyridyl)imidazole-2-carboxylic acid
Reduction: 5-Bromo-4-(6-fluoro-3-pyridyl)imidazole-2-methanol
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
Applications De Recherche Scientifique
5-Bromo-4-(6-fluoro-3-pyridyl)imidazole-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors in the body.
Materials Science: The unique electronic properties of the imidazole ring make this compound useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: It can be used as a probe to study biological processes involving imidazole-containing biomolecules.
Chemical Synthesis:
Mécanisme D'action
The mechanism of action of 5-Bromo-4-(6-fluoro-3-pyridyl)imidazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(6-Fluoro-3-pyridyl)imidazole-2-carbaldehyde: Lacks the bromine atom at the 5-position.
5-Bromo-4-(3-pyridyl)imidazole-2-carbaldehyde: Lacks the fluorine atom on the pyridyl group.
5-Bromo-4-(6-fluoro-3-pyridyl)imidazole: Lacks the aldehyde group at the 2-position.
Uniqueness
5-Bromo-4-(6-fluoro-3-pyridyl)imidazole-2-carbaldehyde is unique due to the combination of its substituents, which confer specific electronic and steric properties. The presence of both bromine and fluorine atoms, along with the aldehyde group, allows for versatile chemical reactivity and potential interactions with biological targets .
Propriétés
Formule moléculaire |
C9H5BrFN3O |
|---|---|
Poids moléculaire |
270.06 g/mol |
Nom IUPAC |
5-bromo-4-(6-fluoropyridin-3-yl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C9H5BrFN3O/c10-9-8(13-7(4-15)14-9)5-1-2-6(11)12-3-5/h1-4H,(H,13,14) |
Clé InChI |
MLCQVNCRSGITPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C2=C(NC(=N2)C=O)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13710294.png)




![7-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710322.png)



![2-[4-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13710334.png)



![5-Methoxybenzo[d]isothiazol-3(2H)-one](/img/structure/B13710357.png)
